molecular formula C18H18BrCl2N3OS B6487108 2-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1217004-17-5

2-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

Cat. No.: B6487108
CAS No.: 1217004-17-5
M. Wt: 475.2 g/mol
InChI Key: ZVUQNWRHIKQTEJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzothiazole core substituted with chlorine at the 4-position and a brominated benzamide moiety. The dimethylaminoethyl group introduces cationic character, enhancing water solubility as a hydrochloride salt.

Properties

IUPAC Name

2-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3OS.ClH/c1-22(2)10-11-23(17(24)12-6-3-4-7-13(12)19)18-21-16-14(20)8-5-9-15(16)25-18;/h3-9H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQNWRHIKQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article discusses the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure includes a bromine atom, a chlorobenzothiazole moiety, and a dimethylaminoethyl side chain. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16BrClN2OS
Molecular Weight375.72 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that benzothiazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation and inflammation.

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of the AKT and ERK signaling pathways .
  • Anti-inflammatory Activity : The compound has been shown to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Biological Assays and Findings

A series of biological assays were conducted to evaluate the efficacy of this compound:

Cell Viability Assay

Using the MTT assay, the compound exhibited dose-dependent cytotoxicity against A431 and A549 cells.

Concentration (μM)A431 Cell Viability (%)A549 Cell Viability (%)
0100100
18580
27065
45045

Apoptosis Assay

Flow cytometry analysis confirmed that treatment with the compound led to increased apoptosis in both A431 and A549 cells.

Inflammatory Cytokine Assay

ELISA results indicated a significant reduction in IL-6 and TNF-α levels following treatment with the compound.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-α20075

Case Studies

Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Anticancer Activity : In a study involving various benzothiazole compounds, it was found that modifications to the benzothiazole structure enhanced anticancer activity against multiple cancer cell lines . The specific activities of the compound under discussion align with these findings, indicating its potential as a lead compound for further development.
  • Dual Action in Cancer Therapy : Another study emphasized the dual action of benzothiazole derivatives in targeting both cancer cells and inflammatory pathways, suggesting that compounds like this compound could serve as dual-action therapeutics .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogs:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological Implications
Target Compound: 2-Bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide HCl Not explicitly provided<sup>*</sup> 4-Cl-benzothiazole, 2-bromo-benzamide, dimethylaminoethyl Bromine enhances lipophilicity; Cl may stabilize π-stacking interactions
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide HCl C25H26Cl2N4O3S2 565.53 Sulfamoyl group at benzamide 4-position Increased polarity; potential sulfonamide-mediated enzyme inhibition
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide HCl C20H23ClFN3O3S2 471.99 6-F-benzothiazole, ethylsulfonyl at benzamide Fluorine improves metabolic stability; sulfonyl enhances solubility
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C15H20ClN3O2 309.79 Quinoline core, 4-OH, dimethylaminopropyl chain Hydroxyl enables H-bonding; quinoline may alter target specificity
Ranitidine Hydrochloride C13H22N4O3S·HCl 350.87 Furanyl, nitro group, dimethylaminomethyl Antiulcer activity via histamine H2 receptor antagonism

<sup>*</sup> Molecular formula inferred from structural analogs in and .

Analysis of Substituent Effects

  • Chlorine at the benzothiazole 4-position (target and ) may strengthen hydrophobic interactions in binding pockets .
  • Aromatic Core: Benzothiazole (target, ) vs. quinoline (): Benzothiazole’s sulfur atom may participate in covalent interactions, whereas quinoline’s nitrogen enables π-π stacking with aromatic residues in proteins .
  • Solubility Modifiers: The dimethylaminoethyl group (common across compounds) forms hydrochloride salts, improving aqueous solubility. Sulfamoyl () and sulfonyl () groups add polarity but may reduce blood-brain barrier penetration .

Pharmacokinetic and Binding Insights

  • Target Compound : The bromobenzamide group likely increases binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites). However, the high molecular weight (inferred) may limit oral bioavailability.
  • Sulfamoyl Analog () : The sulfamoyl group could mimic phosphate or sulfate moieties, making it a candidate for phosphatase or sulfotransferase inhibition .
  • Fluoro-Sulfonyl Derivative () : Fluorine’s electronegativity may enhance electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. The ethylsulfonyl group’s polarity might improve renal excretion .

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